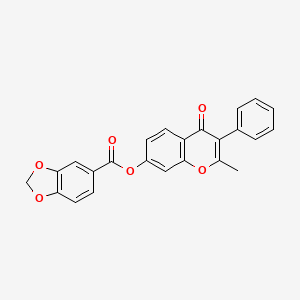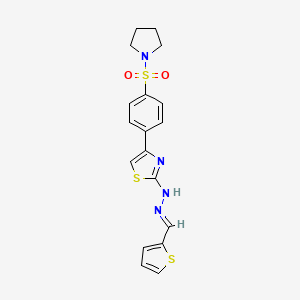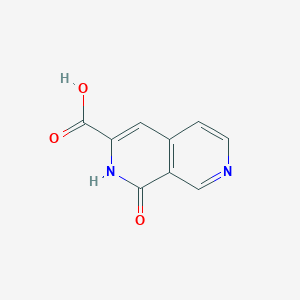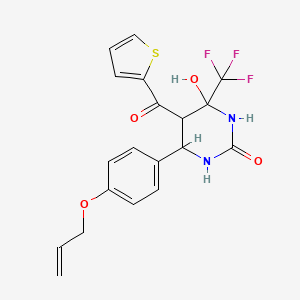
2-Bromo-5-fluoro-4-methoxyphenol
Descripción general
Descripción
2-Bromo-5-fluoro-4-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 . This compound is an aryl fluorinated building block .
Synthesis Analysis
2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-methoxyphenol consists of a phenol group with bromo, fluoro, and methoxy substituents . The exact mass of the compound is 201.962936 Da .Chemical Reactions Analysis
2-Bromo-5-fluorophenol may undergo various chemical reactions. For instance, it may be used in the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . It may also participate in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-methoxyphenol has a density of 1.6±0.1 g/cm3 . It has a boiling point of 245.5±20.0 °C at 760 mmHg . The compound is in the form of a liquid and has a refractive index of n20/D 1.553 (lit.) .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Bromophenols, including 2-Bromo-5-fluoro-4-methoxyphenol, have been studied for their carbonic anhydrase inhibitory properties. Research has shown that these compounds can inhibit various human carbonic anhydrase isozymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Polymer Synthesis
Derivatives of 2-Bromo-5-fluoro-4-methoxyphenol have been utilized in synthesizing novel copolymers with styrene. These copolymers, featuring ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been characterized by various analytical techniques, indicating the compound's significance in the field of material science and polymer chemistry (Kharas et al., 2016).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of 2-Bromo-5-fluoro-4-methoxyphenol derivatives have been explored through computational studies. These studies, utilizing density functional theory, have shed light on the molecular electrostatic potential, atomic charges, and molecular orbital energies, indicating the compound's potential in forming multidentate ligands for complex metal centers (Tanak, 2019).
Antibacterial Properties
Bromophenol derivatives, including those related to 2-Bromo-5-fluoro-4-methoxyphenol, have demonstrated antibacterial properties. Extracts from marine algae containing these compounds have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents (Xu et al., 2003).
Antioxidant Properties
Studies have identified bromophenol derivatives from marine algae, including compounds structurally similar to 2-Bromo-5-fluoro-4-methoxyphenol, possessing significant antioxidant activities. These compounds have been shown to scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related damage (Li et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5-fluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSUABVDQXNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)


![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)


![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)
![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)